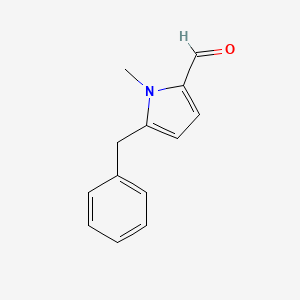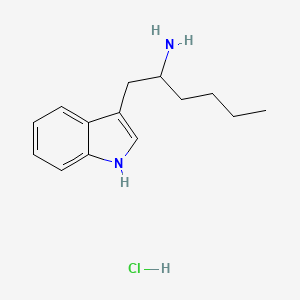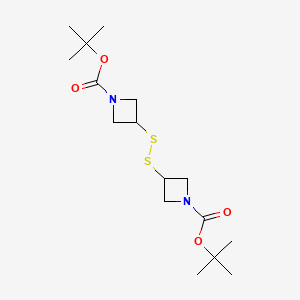
5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-1-methyl-1H-pyrrole-2-carbaldehyde (5-BMPC) is a chemical compound belonging to the pyrrole family. It is a colorless, water-soluble, crystalline solid that is used in organic synthesis and as an intermediate in the production of pharmaceuticals. 5-BMPC is also known as 5-benzyl-2-methyl-1H-pyrrole-3-carboxaldehyde. The compound is an important intermediate for the synthesis of pharmaceuticals, such as antifungals and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
Natural Product Derivatives
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .
Diabetes Molecular Marker
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the potential application of “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde” in the field of diabetes research.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagents used in this process can be derived from pyrrole compounds, suggesting a potential application of “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde” in this area.
Catalyst for Polymerization Process
Pyrroles are utilized as a catalyst for the polymerization process . This suggests that “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde” could potentially be used in the development of new polymer materials.
Corrosion Inhibitor
Pyrroles also function as corrosion inhibitors . This implies that “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde” could be used to protect metals from corrosion.
Preservative
Pyrroles can act as preservatives . This suggests that “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde” could be used to extend the shelf life of certain products.
Antibiotics
Pyrrole subunit has diverse applications in therapeutically active compounds including antibiotics . This indicates the potential application of “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde” in the field of antibiotic research.
Anti-inflammatory Drugs
Pyrrole subunit is also used in anti-inflammatory drugs . This suggests that “5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde” could be used in the development of new anti-inflammatory medications.
Wirkmechanismus
Target of Action
It is known that pyrrole derivatives, which include this compound, are significant in cell biology and have been used in the treatment of various disorders . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, a related group of compounds, are known to interact with their targets and induce changes that lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that pyrrole-2-carboxaldehyde derivatives, which include this compound, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that the compound may interact with glucose and amino acid metabolic pathways.
Result of Action
It is known that indole derivatives, a related group of compounds, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the synthesis of pyrrole derivatives can be influenced by environmental conditions such as temperature and ph .
Eigenschaften
IUPAC Name |
5-benzyl-1-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-12(7-8-13(14)10-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMBMUENPXDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2458551.png)


![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)

![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)